2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide
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Overview
Description
2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a synthetic organic compound belonging to the pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide involves the condensation of a pyridine derivative with a benzyl amine under specific conditions. The synthesis typically requires controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes purification steps like recrystallization and chromatography to achieve high purity. Conditions such as pressure and temperature are meticulously controlled to optimize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The presence of functional groups allows for substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, various amines.
Major Products
Oxidation typically yields oxo-pyridine derivatives, while reduction and substitution can produce various substituted amides and pyridine derivatives.
Scientific Research Applications
2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of enzymatic activity and receptor binding, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide
2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
Uniqueness
The unique combination of the cyano and dimethoxybenzyl groups provides distinct chemical properties that enhance its reactivity and potential applications compared to similar compounds. The structural differences allow for a broader range of reactions and interactions.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-8-13(2)22(19(24)15(12)9-20)11-17(23)21-10-14-6-5-7-16(25-3)18(14)26-4/h5-8H,10-11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGSWNJTUUAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=C(C(=CC=C2)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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